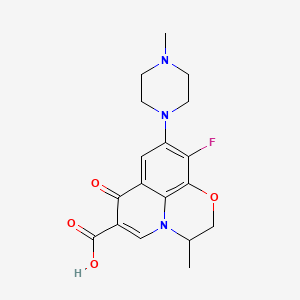

9-Piperazino Ofloxacin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

9-Piperazino Ofloxacin, also known as Ofloxacin EP Impurity D, is a derivative of Ofloxacin . It has the molecular formula C18H20FN3O4 .

Synthesis Analysis

The synthesis of this compound involves several methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

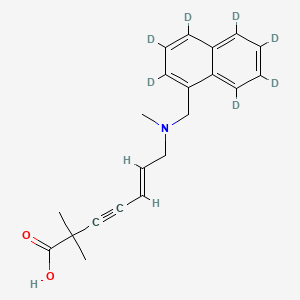

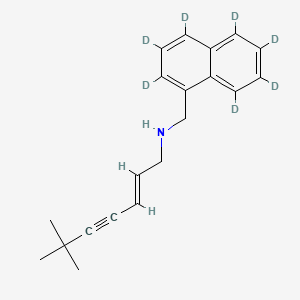

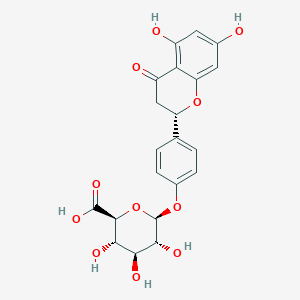

Molecular Structure Analysis

The molecular structure of this compound is complex. It includes a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and a quinolone structure, which is a type of aromatic organic compound .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 361.37 g/mol . The predicted density is 1.48±0.1 g/cm3, and the predicted boiling point is 588.1±50.0 °C .

Aplicaciones Científicas De Investigación

Antimicrobial Activity : 9-Piperazino Ofloxacin shows broad-spectrum and potent antibacterial activities against Gram-negative and Gram-positive bacteria. It has been found to be more potent than other quinolones and tetracyclines in inhibiting the multiplication of a range of bacteria (Hayakawa et al., 1986).

Pharmacokinetics : Studies have been conducted to understand the pharmacokinetics of Ofloxacin, including this compound, in various dosages and forms (oral, parenteral). These studies provide insights into its absorption, distribution, metabolism, and excretion, which are crucial for effective clinical use (Lode et al., 1987).

Analytical Methods : Research has been conducted on developing sensitive, precise, and accurate methods for the determination of Ofloxacin and its derivatives, including this compound, in various pharmaceutical formulations. These methods are essential for quality control and ensuring the efficacy of the drug (Živanović et al., 2006).

Degradation and Transformation : Studies on the degradation of Ofloxacin in different environments, such as water treatment processes, have been conducted. Understanding the degradation pathways and transformation products is crucial for assessing the environmental impact and for developing efficient water treatment methods (Carbajo et al., 2015).

Reproductive Toxicity : Research has been conducted on the reproductive toxicity of Ofloxacin in animals, providing important information regarding its safety profile (Takayama et al., 1986).

Biodegradation and Environmental Impact : Studies on the biodegradation of Ofloxacin and its impact on the environment, especially in water systems, have been conducted. These studies are significant for understanding the ecological implications of Ofloxacin use and disposal (Amorim et al., 2014).

Mecanismo De Acción

Target of Action

9-Piperazino Ofloxacin, like other fluoroquinolones, primarily targets bacterial DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication and transcription as they prevent the excessive supercoiling of DNA .

Mode of Action

The interaction of this compound with its targets results in the inhibition of these enzymes . By inhibiting the function of DNA gyrase and topoisomerase IV, this compound halts DNA replication, thereby inhibiting normal cell division .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the DNA replication pathway in bacteria. By inhibiting DNA gyrase and topoisomerase IV, the drug disrupts the normal supercoiling and uncoiling of DNA, which is essential for DNA replication and transcription . This disruption leads to the cessation of these processes, thereby inhibiting bacterial growth and proliferation .

Pharmacokinetics

The pharmacokinetics of this compound are characterized by almost complete bioavailability (95 to 100%), peak serum concentrations in the range of 2 to 3 mg/L after a 400mg oral dose, and an average half-life of 5 to 8 hours . These properties impact the drug’s bioavailability, determining the concentration of the drug that reaches the site of action and the duration of its effect .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of bacterial DNA replication and transcription. This leads to the cessation of bacterial cell division, thereby inhibiting the growth and proliferation of bacteria . The drug is effective against both Gram-positive and Gram-negative bacteria .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the drug’s solubility and hence its bioavailability . Additionally, the presence of other substances in the environment, such as certain ions or compounds, could potentially interact with the drug and affect its action . .

Propiedades

IUPAC Name |

6-fluoro-2-methyl-7-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O4/c1-10-9-26-17-14(19)13(21-5-3-20(2)4-6-21)7-11-15(17)22(10)8-12(16(11)23)18(24)25/h7-8,10H,3-6,9H2,1-2H3,(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHAKLRRIGREDDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2F)N4CCN(CC4)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

197291-75-1 |

Source

|

| Record name | 9-Piperazino ofloxacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0197291751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-PIPERAZINO OFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L87OH5G1Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.